molecular formula C18H25NO3 B15409115 2,4-Oxazolidinedione, 5-nonyl-5-phenyl- CAS No. 824392-37-2

2,4-Oxazolidinedione, 5-nonyl-5-phenyl-

Cat. No.: B15409115
CAS No.: 824392-37-2
M. Wt: 303.4 g/mol
InChI Key: YLTYTVMUCPQFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Oxazolidinedione is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. The 5-nonyl-5-phenyl derivative is characterized by a nonyl (C₉H₁₉) and phenyl (C₆H₅) group at the 5-position of the oxazolidinedione core.

Properties

CAS No.

824392-37-2

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

5-nonyl-5-phenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C18H25NO3/c1-2-3-4-5-6-7-11-14-18(15-12-9-8-10-13-15)16(20)19-17(21)22-18/h8-10,12-13H,2-7,11,14H2,1H3,(H,19,20,21)

InChI Key

YLTYTVMUCPQFQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 5-position substituents critically influence melting points, solubility, and lipophilicity. For example:

  • Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione) : Melting point ~45–47°C; used as an anticonvulsant .
  • Famoxadone (5-methyl-5-(4-phenoxyphenyl)-2,4-oxazolidinedione): A fungicide with higher lipophilicity due to the phenoxy group .
  • 5-(4-Methoxyphenylmethyl)-2,4-oxazolidinedione (MPMO) : Exhibits lower cytotoxicity compared to thiazolidinediones .
Antidiabetic Activity
  • 5-Substituted Oxazolidinediones : Demonstrated superior glucose- and lipid-lowering activities compared to thiazolidinediones in animal models. For instance, compound 64 (with a furyl-methoxy-phenylpropyl substituent) showed potent insulin-sensitizing effects .
  • Target Compound: The nonyl-phenyl substituents may prolong metabolic stability, but their impact on PPARγ activation (a key antidiabetic target) remains unstudied.
Anticonvulsant Activity
  • Paramethadione and Trimethadione : Metabolized to active demethylated derivatives (e.g., 5-ethyl-5-methyl-2,4-oxazolidinedione) with prolonged plasma accumulation .

Toxicity Profile

  • Cytotoxicity : Oxazolidinediones (e.g., DCPO, MPMO) lack the cytotoxicity associated with thiazolidinediones (TZDs), which induce HepG2 cell death at >50 μM .
  • Metabolic Toxicity : Chronic use of paramethadione leads to metabolite accumulation, suggesting the need for monitoring demethylation pathways in the target compound .

Data Tables

Table 1: Key Structural Analogs of 2,4-Oxazolidinedione Derivatives

Compound Name Substituents Application Key Property/Activity Reference
5-Nonyl-5-phenyl-2,4-oxazolidinedione C₉H₁₉, C₆H₅ Unknown Inferred high lipophilicity N/A
Trimethadione 3,5,5-trimethyl Anticonvulsant Low melting point (~45°C)
Famoxadone 5-methyl, 4-phenoxyphenyl Fungicide High agrochemical activity
MPMO 5-(4-methoxyphenylmethyl) Research (non-toxic) Non-cytotoxic
Compound 64 Furyl-methoxy-phenylpropyl Antidiabetic PPARγ agonism

Table 2: Toxicity Comparison

Compound Class Cytotoxicity (HepG2 IC₅₀) Key Metabolites Clinical Concerns
Thiazolidinediones (TZDs) <50 μM Sulfonated derivatives Hepatotoxicity, weight gain
Oxazolidinediones >250 μM (non-toxic) Demethylated products Limited data

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-alkyl-5-aryl-2,4-oxazolidinedione derivatives?

  • Methodological Answer : Synthesis typically involves cyclization of substituted urea derivatives or condensation of carbonyl compounds with nitrile oxides. Key reagents include DMF as a solvent and bases like K₂CO₃ to facilitate nucleophilic attack. Reaction temperatures range from 80–120°C under reflux, with pH adjusted to 8–10 to stabilize intermediates. Purification via recrystallization (e.g., methanol/water mixtures) is recommended to isolate high-purity products .

Q. How can researchers characterize the structural integrity of 2,4-oxazolidinedione derivatives?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹³C NMR to confirm carbonyl (C=O) and oxazolidinedione ring resonances (170–180 ppm).
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks.
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for chiral centers at C5 (if present) .

Q. What solvents and catalysts enhance yield in oxazolidinedione ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates. Catalysts like Zn(OAc)₂·2H₂O accelerate cyclization by coordinating to carbonyl groups, increasing reaction rates by ~30% compared to uncatalyzed conditions .

Advanced Research Questions

Q. How do steric effects of the 5-nonyl and 5-phenyl substituents influence reactivity?

  • Methodological Answer : The bulky 5-nonyl group reduces electrophilicity at the C2 carbonyl, slowing nucleophilic additions. Computational studies (DFT) suggest steric hindrance increases activation energy by 15–20 kJ/mol. Contrastingly, the 5-phenyl group enhances π-π stacking in crystal lattices, improving crystallinity for X-ray analysis .

Q. What strategies resolve contradictions in reported spectroscopic data for oxazolidinediones?

  • Methodological Answer : Cross-validate using:

  • NIST Chemistry WebBook : Reference IR and MS spectra for analogous compounds (e.g., 5-aryl-2,4-imidazolidinediones).
  • Variable-temperature NMR : Identify dynamic rotational barriers in flexible substituents (e.g., nonyl chains) that may cause peak splitting discrepancies .

Q. How can chiral 2,4-oxazolidinediones be synthesized for asymmetric catalysis?

  • Methodological Answer : Use fluorinated oxazolidinone chiral auxiliaries (e.g., 4-benzyl-5-heptadecafluorooctyl derivatives) to induce asymmetry. Titanium-mediated aldol reactions achieve enantiomeric excess (ee) >90% via chelation control. Post-reaction, auxiliary removal requires HF/pyridine cleavage .

Q. What computational methods predict the bioactivity of 5-nonyl-5-phenyl-2,4-oxazolidinedione?

  • Methodological Answer : Perform:

  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QSAR modeling : Correlate logP values (predicted ~4.2 for 5-nonyl-5-phenyl) with membrane permeability.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.